molecular formula C21H28N2O4S2 B11341184 N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11341184
M. Wt: 436.6 g/mol
InChI Key: PORPNXVPCFJDCM-UHFFFAOYSA-N
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Description

N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a piperidine ring, and a sulfonamide group, making it a molecule of interest in medicinal chemistry and pharmaceutical research. The presence of these functional groups suggests potential biological activity and therapeutic applications.

Properties

Molecular Formula

C21H28N2O4S2

Molecular Weight

436.6 g/mol

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H28N2O4S2/c1-17-4-6-18(7-5-17)16-29(25,26)23-11-8-19(9-12-23)21(24)22-10-14-28-15-20-3-2-13-27-20/h2-7,13,19H,8-12,14-16H2,1H3,(H,22,24)

InChI Key

PORPNXVPCFJDCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCSCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Furan Derivative: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The furan derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving amines and aldehydes or ketones.

    Sulfonamide Formation: The final step involves the reaction of the piperidine derivative with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may yield amines.

Scientific Research Applications

N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(FURAN-2-YLMETHYL)-1H-INDOLE-3-CARBOXAMIDE: This compound also features a furan ring and has been studied for its anticancer properties.

    N-(FURAN-2-YLMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE: Another furan-containing compound with potential antimicrobial activity.

Uniqueness

N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a furan ring, a piperidine ring, and a sulfonamide group. This structural complexity may confer distinct biological activities and therapeutic potential compared to other similar compounds.

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